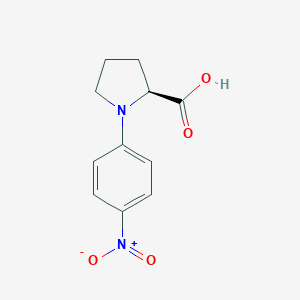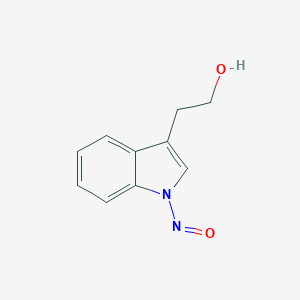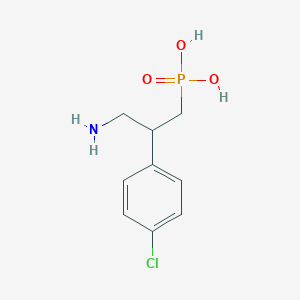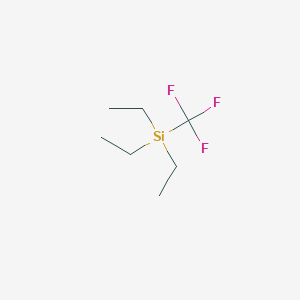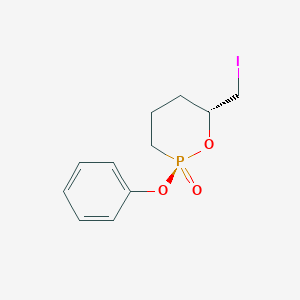![molecular formula C15H15FN2O3 B054488 2-Acetamido-N-[(4-Fluorophenyl)Methyl]-2-Furan-2-Ylacetamide CAS No. 124421-36-9](/img/structure/B54488.png)
2-Acetamido-N-[(4-Fluorophenyl)Methyl]-2-Furan-2-Ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide: is a synthetic organic compound that features a combination of acetamido, fluorobenzyl, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the acetamido group: This can be achieved by reacting an appropriate amine with acetic anhydride.
Introduction of the fluorobenzyl group: This step may involve a nucleophilic substitution reaction where a benzyl halide is reacted with a fluorine source.
Incorporation of the furan ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where a furan derivative is coupled with the intermediate compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the acetamido group, converting it to an amine.
Substitution: The fluorobenzyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar compounds might include other acetamido derivatives, fluorobenzyl compounds, and furan-containing molecules. The uniqueness of alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide lies in its specific combination of functional groups, which could confer unique chemical and biological properties.
List of Similar Compounds
- alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide
- alpha-Acetamido-N-(4-chlorobenzyl)-alpha-(furan-2-yl)acetamide
- alpha-Acetamido-N-(4-methylbenzyl)-alpha-(furan-2-yl)acetamide
Properties
CAS No. |
124421-36-9 |
|---|---|
Molecular Formula |
C15H15FN2O3 |
Molecular Weight |
290.29 g/mol |
IUPAC Name |
2-acetamido-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)acetamide |
InChI |
InChI=1S/C15H15FN2O3/c1-10(19)18-14(13-3-2-8-21-13)15(20)17-9-11-4-6-12(16)7-5-11/h2-8,14H,9H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
LODZQBZYDDLTON-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F |
Canonical SMILES |
CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F |
Synonyms |
AcNH-FBFA alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide, (R-)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)
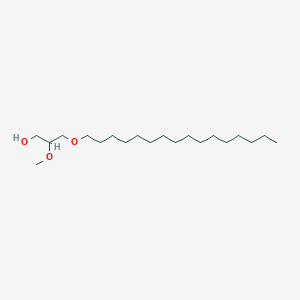
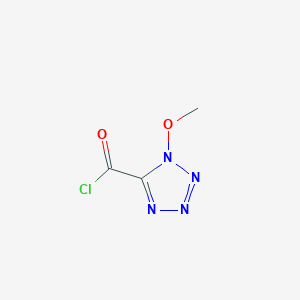
![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)

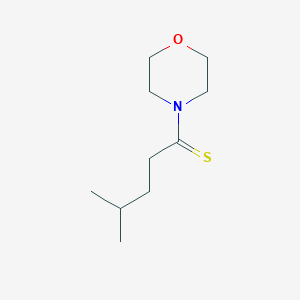
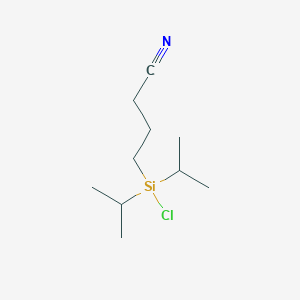
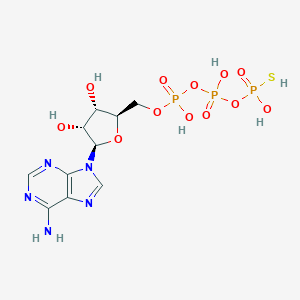
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)
